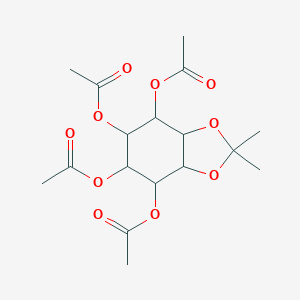
(4S)-4-Hydroxy-2,2-dimethylpentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-Hydroxy-2,2-dimethylpentan-3-one, commonly known as HDMP, is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a ketone derivative of dihydroxyacetone, which is a key intermediate in the glycolytic pathway. HDMP is synthesized by the reduction of diacetyl using Lactobacillus brevis, and it has a wide range of applications in research, including as a chiral auxiliary in organic synthesis, as a solvent in chromatography, and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of HDMP is not fully understood, but it is believed to act as a chiral auxiliary in organic synthesis by controlling the stereochemistry of the reaction. It is also thought to act as a solvent in chromatography by providing a polar environment for the separation of compounds. HDMP has been shown to have antioxidant properties and may act as a radical scavenger in vivo.
Biochemische Und Physiologische Effekte
HDMP has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. HDMP has been shown to be non-toxic and has a low risk of adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HDMP in lab experiments include its high purity, low toxicity, and ease of synthesis. HDMP is also a chiral molecule, which makes it useful in the synthesis of chiral compounds. The limitations of using HDMP in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are many future directions for research involving HDMP, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. HDMP may also have potential applications in the development of new materials, such as chiral catalysts and sensors. Further research is needed to fully understand the potential of HDMP and its applications in various fields.
Synthesemethoden
The synthesis of HDMP involves the reduction of diacetyl using Lactobacillus brevis, which is a gram-positive bacterium found in fermented foods. The reduction reaction is catalyzed by the enzyme diacetyl reductase, which converts diacetyl to HDMP. The reaction occurs under mild conditions and produces a high yield of HDMP. The purity of HDMP can be increased by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
HDMP has various applications in scientific research, including as a chiral auxiliary in organic synthesis, as a solvent in chromatography, and as a building block for the synthesis of pharmaceuticals and agrochemicals. It is also used as a reference compound in the analysis of chiral compounds using chromatography. HDMP has been used as a chiral auxiliary in the synthesis of various natural products, including alkaloids, terpenoids, and steroids.
Eigenschaften
CAS-Nummer |
129215-75-4 |
|---|---|
Produktname |
(4S)-4-Hydroxy-2,2-dimethylpentan-3-one |
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
(4S)-4-hydroxy-2,2-dimethylpentan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(8)6(9)7(2,3)4/h5,8H,1-4H3/t5-/m0/s1 |
InChI-Schlüssel |
CLDPAGCOQSJLSP-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)C(C)(C)C)O |
SMILES |
CC(C(=O)C(C)(C)C)O |
Kanonische SMILES |
CC(C(=O)C(C)(C)C)O |
Synonyme |
3-Pentanone, 4-hydroxy-2,2-dimethyl-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



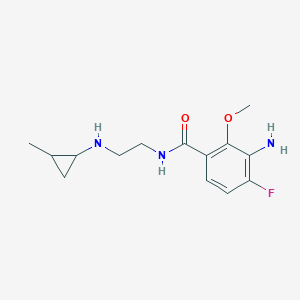
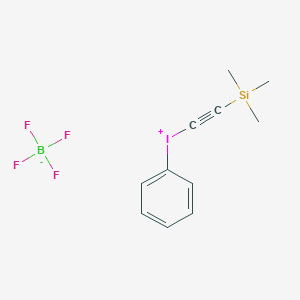
![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)
![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)
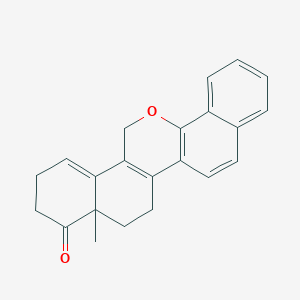
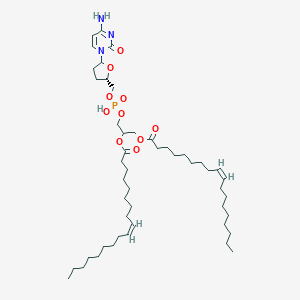
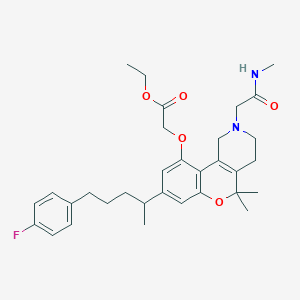
![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)
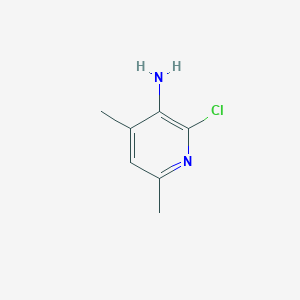
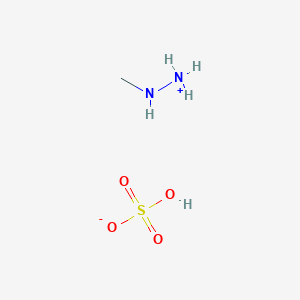
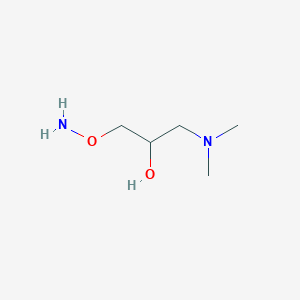
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)
